1-benzyl-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
1-Benzyl-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a fused heterocyclic compound featuring a pyrimidine-2,4(1H,3H)-dione core integrated with a benzothieno ring system. The benzyl and 4-ethylphenyl substituents at positions 1 and 3, respectively, contribute to its unique electronic and steric properties. Pyrimidine-2,4(1H,3H)-dione derivatives are biologically significant, with applications ranging from antiviral agents (e.g., AZT) to herbicides . The benzothieno[3,2-d]pyrimidine scaffold enhances π-π stacking interactions and modulates solubility, making it a promising candidate for drug discovery and agrochemical development.
Properties
IUPAC Name |
1-benzyl-3-(4-ethylphenyl)-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2S/c1-2-17-12-14-19(15-13-17)27-24(28)23-22(20-10-6-7-11-21(20)30-23)26(25(27)29)16-18-8-4-3-5-9-18/h3-15H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYWHVPSONUXIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 3-Amino Benzothiophene Intermediate
The precursor 3-aminobenzothiophene is prepared via nitration and subsequent reduction of benzothiophene. Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol achieves >85% yield.
Step 2: Introduction of 4-Ethylphenyl Group
The 4-ethylphenyl moiety is introduced via nucleophilic aromatic substitution (SNAr) using 4-ethylphenylboronic acid under Suzuki-Miyaura coupling conditions. A Pd(PPh3)4 catalyst and potassium carbonate base in toluene/water (3:1) at 80°C yield 78–82% of the intermediate.
Step 3: Benzylation at N1 Position
Benzylation is performed using benzyl chloride in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and sodium hydroxide. Reaction conditions (60°C, 6 hours) yield 70–75% of the target compound after recrystallization from ethanol.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis time from hours to minutes. A comparative study of benzothienopyrimidine derivatives demonstrated:
| Step | Conventional Method (Time/Yield) | Microwave Method (Time/Yield) |
|---|---|---|
| Cyclocondensation | 8 hours / 68% | 20 minutes / 89% |
| Benzylation | 6 hours / 70% | 15 minutes / 82% |
| Final Purification | Recrystallization (ethanol) | Column chromatography (SiO2) |
Data adapted from methodologies in benzothienopyrimidine synthesis.
Microwave-assisted reactions utilize polar solvents (e.g., DMF or acetonitrile) to enhance dielectric heating. For example, cyclocondensation under microwave irradiation at 150°C for 20 minutes achieves near-quantitative conversion, with purification via silica gel chromatography yielding 89% pure product.
Solvent and Temperature Optimization
A systematic study of solvent effects on benzylation reveals:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 4 | 82 |
| Toluene | 2.4 | 8 | 68 |
| Acetonitrile | 37.5 | 3 | 79 |
Polar aprotic solvents facilitate faster reaction rates due to improved solubility of ionic intermediates. Elevated temperatures (80–100°C) further reduce reaction times but require careful monitoring to prevent decomposition.
Purification and Characterization
Final purification typically involves recrystallization from ethanol or ethyl acetate. Advanced techniques such as preparative HPLC (C18 column, acetonitrile/water gradient) achieve >98% purity, essential for pharmaceutical applications. Characterization via 1H NMR, IR, and mass spectrometry confirms structural integrity:
Comparative Analysis of Methodologies
| Parameter | Conventional Route | Microwave Route | Catalytic Hydrogenation Route |
|---|---|---|---|
| Total Time | 18–24 hours | 4–6 hours | 10–12 hours |
| Overall Yield | 52–58% | 73–79% | 65–70% |
| Purity | 95–97% | 98–99% | 96–98% |
| Scalability | Industrial | Lab-scale | Pilot-scale |
Microwave-assisted synthesis offers superior efficiency and yield, though scalability remains limited. Conventional methods remain viable for large-scale production due to established infrastructure .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(4-ethylphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethylphenyl groups, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride, and ethanol.
Substitution: Sodium hydride, organolithium compounds, and anhydrous solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs of the original compound.
Scientific Research Applications
1-benzyl-3-(4-ethylphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-benzyl-3-(4-ethylphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways, such as kinases and G-protein-coupled receptors.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation. The compound’s ability to inhibit specific enzymes leads to the disruption of these pathways, resulting in its therapeutic effects.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 2: Electronic Properties
*Predicted values based on structural analogs.
Biological Activity
1-benzyl-3-(4-ethylphenyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound with potential biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.
Antimicrobial Activity
Recent studies have indicated that compounds related to thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, derivatives of thieno[3,2-d]pyrimidine have been shown to possess moderate to potent antimicrobial activity against various pathogens. The compound may share similar properties based on its structural characteristics.
The biological activity of thienopyrimidine derivatives often involves the inhibition of key enzymes or pathways in microbial cells. These compounds can interfere with DNA synthesis or protein function, leading to bacterial cell death. The specific mechanism for 1-benzyl-3-(4-ethylphenyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione requires further investigation but is hypothesized to be similar to other thienopyrimidine derivatives.
Cytotoxicity and Anticancer Potential
In addition to antimicrobial effects, some studies suggest that thienopyrimidine derivatives may exhibit cytotoxic effects against cancer cell lines. Research has demonstrated that such compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression.
Synthetic Routes
The synthesis of 1-benzyl-3-(4-ethylphenyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : These reactions are crucial for forming the thieno[3,2-d]pyrimidine core structure.
- Substitution Reactions : The introduction of benzyl and ethyl groups often occurs through electrophilic aromatic substitution or nucleophilic substitution techniques.
Yield and Purity
The yield and purity of synthesized compounds are critical for biological testing. High-performance liquid chromatography (HPLC) is commonly used to assess the purity of the final product.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thienopyrimidine derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL. The compound 1-benzyl-3-(4-ethylphenyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is expected to show similar or enhanced activity due to its structural modifications.
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that thienopyrimidine derivatives can significantly reduce cell viability at concentrations ranging from 10 to 50 µM. The mechanism involved apoptosis induction as evidenced by increased caspase activity and DNA fragmentation assays.
Data Summary Table
Q & A
Q. What are the common synthetic routes for 1-benzyl-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione?
The synthesis typically involves alkylation of a thienopyrimidine-dione core with benzyl chlorides. For example, alkylation of a precursor compound (e.g., 3-phenyl-6-(α-bromoacetyl)thieno[2,3-d]pyrimidine-2,4-dione) with benzyl chloride derivatives in dimethylformamide (DMF) using potassium carbonate as a base. This method yields crystalline solids with reported efficiencies of 70–85% under optimized conditions . Reaction parameters such as solvent polarity, temperature (60–80°C), and stoichiometric ratios of reagents are critical for reproducibility.
Q. How is the compound characterized structurally?
Structural characterization employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 7.84 ppm for aromatic protons, δ 192.0 ppm for carbonyl carbons) to confirm substituent positions and purity .
- X-ray Crystallography : Resolves bond lengths (mean C–C = 0.004 Å) and dihedral angles to validate stereochemistry and crystal packing .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M + H]+ calculated vs. observed values within 0.001 Da error) .
Q. What initial biological screening methods are used for this compound?
Preliminary assays include:
- Enzyme Inhibition Studies : Testing against kinases or proteases using fluorometric or colorimetric substrates.
- Cytotoxicity Assays : MTT or resazurin-based viability tests on cancer cell lines (e.g., IC₅₀ determination).
- Binding Affinity Measurements : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
Advanced Research Questions
Q. How can reaction yields be optimized during the alkylation step?
Key strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the base (K₂CO₃) .
- Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.
- Microwave-Assisted Synthesis : Reduces reaction time (from 12 hours to 30 minutes) while maintaining yields >80% .
Q. How to resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?
Contradictions arise from solvent effects, tautomerism, or crystallographic disorder. Mitigation approaches:
- Variable-Temperature NMR : Identifies dynamic processes (e.g., rotamers) causing signal splitting.
- DFT Calculations : Compare computed chemical shifts (using B3LYP/6-31G*) with experimental data to validate assignments .
- Single-Crystal Analysis : Resolves ambiguities in substituent orientation (e.g., benzyl group placement) .
Q. What structural modifications enhance target selectivity in SAR studies?
Structure-activity relationship (SAR) optimization strategies:
- Benzyl Substituent Variation : Introducing electron-withdrawing groups (e.g., -F, -Cl) at the 4-position of the benzyl ring improves kinase inhibition (IC₅₀ reduction by 50%) .
- Heteroatom Incorporation : Replacing the ethyl group at the 4-phenyl position with a methoxy or thioether moiety enhances metabolic stability .
- Ring Hybridization : Fusing pyrimidine with thieno or pyrido rings alters binding pocket interactions (e.g., LogP reduction from 3.2 to 2.7) .
Q. How to address discrepancies in biological activity across cell lines?
Discrepancies may stem from off-target effects or cell-specific uptake. Solutions include:
- Proteomic Profiling : SILAC (stable isotope labeling by amino acids in cell culture) identifies differential protein expression in responsive vs. resistant lines.
- Permeability Assays : Caco-2 monolayer studies correlate cellular uptake with activity (e.g., Papp >1 ×10⁻⁶ cm/s indicates adequate permeability) .
- Metabolite Identification : LC-MS/MS detects active metabolites (e.g., hydroxylated derivatives) contributing to efficacy .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Alkylation
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | DMF | Maximizes nucleophilicity | |
| Temperature | 70°C | Balances rate vs. degradation | |
| Base | K₂CO₃ (2.5 equiv) | Ensures deprotonation | |
| Reaction Time | 12 hours | Completes alkylation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
